3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0921731
InChI: InChI=1S/C19H19N3OS/c1-11-6-8-13(9-7-11)21-18(23)17-16(20)14-10-12-4-2-3-5-15(12)22-19(14)24-17/h6-10H,2-5,20H2,1H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol

3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.:

Cat. No.: VC0921731

Molecular Formula: C19H19N3OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide -

Specification

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
IUPAC Name 3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C19H19N3OS/c1-11-6-8-13(9-7-11)21-18(23)17-16(20)14-10-12-4-2-3-5-15(12)22-19(14)24-17/h6-10H,2-5,20H2,1H3,(H,21,23)
Standard InChI Key UMVZSFNFQNVLAC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator